(Perfluoro-n-decyl)ethane

Description

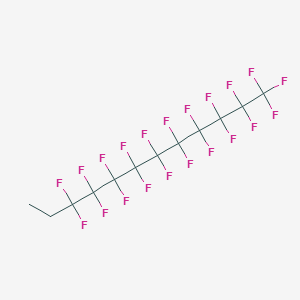

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F21/c1-2-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPGRQWHZOWFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)10(CH2)2H, C12H5F21 | |

| Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60895252 | |

| Record name | 1-(Perfluorodecyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154478-87-2 | |

| Record name | 1-(Perfluorodecyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Perfluoro N Decyl Ethane

Electrochemical Fluorination: Principles, Reactor Design, and Process Optimization for (Perfluoro-n-decyl)ethane Synthesis

Electrochemical fluorination (ECF) stands as a cornerstone technology for the commercial production of perfluorinated organic compounds, including alkanes like this compound. wikipedia.org The most established method is the Simons Process, developed in the 1930s. wikipedia.orgtandfonline.comresearchgate.net

Principles: The Simons process involves the electrolysis of a solution or dispersion of the hydrocarbon precursor, in this case, dodecane (B42187) (C₁₂H₂₆), in anhydrous hydrogen fluoride (B91410) (AHF). wikipedia.orgcecri.res.in This process is conducted in an undivided electrolytic cell, typically using a nickel anode and a nickel or steel cathode, at a cell potential of approximately 5–6 volts. wikipedia.org During electrolysis, the organic substrate undergoes exhaustive fluorination at the nickel anode, where all hydrogen atoms are systematically replaced by fluorine atoms. wikipedia.org A key feature of the process is that it occurs under conditions where the evolution of gaseous elemental fluorine is generally avoided. cecri.res.in

Several mechanisms have been proposed for the Simons process, though it remains a subject of debate. One widely discussed mechanism involves the formation of a high-valent nickel fluoride layer (e.g., NiF₃ or NiF₄) on the anode surface, which acts as the fluorinating agent. researchgate.netnih.gov Another theory suggests a "Zipper mechanism," where the reactant molecule is adsorbed onto the electrode surface and remains there until all hydrogen atoms are substituted. cecri.res.in

Reactor Design: The basic Simons cell is an unstirred, undivided reactor with parallel nickel electrode plates. cecri.res.in However, several modifications have been developed to enhance productivity, mass transfer, and heat dissipation. Modern reactor designs may incorporate:

Stirred or Flow Reactors: To improve mixing and ensure a homogenous dispersion of the organic substrate in the highly polar AHF electrolyte. cecri.res.intue.nl

Porous Anodes: The use of porous nickel or nickel foam anodes significantly increases the specific surface area, which allows for higher operating current densities, better heat dissipation, and improved mixing. cecri.res.in

Microprocessor Control: Advanced reactor systems may use microprocessor control to manage parameters and enhance mass transfer through specialized mixer designs. cecri.res.in

Key criteria for modern electrochemical reactor design include a flexible reactor volume, variable electrode spacing, simple electrode design, high modularity for easy component exchange, and the use of inexpensive, solvent-resistant materials. tue.nlresearchgate.net

Process Optimization: Optimizing the ECF process is crucial for maximizing the yield and purity of this compound while minimizing side reactions like fragmentation and polymerization. Key parameters for optimization include:

Current Density: Higher current densities can increase the production rate, but may also lead to greater fragmentation of the hydrocarbon chain. Typical current densities are in the range of 0.025-0.033 A/cm². google.com

Reactant Concentration: The solubility of the hydrocarbon precursor in AHF is a critical factor, as poor solubility can limit the reaction rate. google.com

Temperature: The reaction temperature, often kept between -5 to 0 °C, influences the conductivity of the electrolyte and the vapor pressure of the reactants and products. google.com

Table 1: General Process Parameters for Electrochemical Fluorination (Simons Process)

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Precursor | Long-chain alkane (e.g., Dodecane) | The starting material for perfluorination. |

| Electrolyte | Anhydrous Hydrogen Fluoride (AHF) | Serves as both the solvent and the fluorine source. wikipedia.org |

| Anode Material | Nickel or Nickel-plated | Catalyzes the fluorination reaction. wikipedia.org |

| Cathode Material | Nickel or Steel | Site of hydrogen evolution. cecri.res.in |

| Cell Voltage | 5 - 6 V | Provides the driving force for the electrochemical reaction. wikipedia.org |

| Current Density | 0.025 - 0.033 A/cm² | Affects reaction rate and product distribution. google.com |

| Temperature | -5 to 0 °C | Controls reaction kinetics and electrolyte properties. google.com |

Precursor-Based Fluorination Strategies: Chemical Reagents, Reaction Conditions, and Selectivity Control in the Synthesis of this compound

Besides ECF, this compound can be synthesized using powerful chemical fluorinating agents that react directly with the hydrocarbon precursor.

Chemical Reagents and Reaction Conditions: The most prominent method in this category is the use of high-valency metal fluorides, particularly cobalt(III) fluoride (CoF₃). thieme-connect.dewikipedia.org This approach, often called the Fowler process, involves passing the vapor of the hydrocarbon (dodecane) over a heated bed of CoF₃.

CoF₃ is a powerful fluorinating agent that converts hydrocarbons to their perfluorocarbon counterparts. wikipedia.org The reaction is highly exothermic and proceeds as follows: 2 CoF₃ + R-H → 2 CoF₂ + R-F + HF

The cobalt(II) fluoride (CoF₂) byproduct can be regenerated by passing elemental fluorine over it, making the process cyclical. The synthesis of CoF₃ itself can be achieved by reacting cobalt(II) chloride (CoCl₂) or cobalt(II) oxide (CoO) with elemental fluorine at elevated temperatures (e.g., 250 °C). wikipedia.org

Another, more aggressive, approach is direct fluorination using elemental fluorine (F₂). dtic.mil20.210.105 This method is notoriously challenging because the reaction of fluorine with hydrocarbons is extremely exothermic and can be explosive, often leading to extensive fragmentation of the carbon skeleton. dtic.milorganicmystery.com To control the reaction, several strategies are employed:

High Dilution: Fluorine gas is heavily diluted with an inert gas like nitrogen or helium. 20.210.105organicmystery.com

Cryogenic Temperatures: The reaction is conducted at very low temperatures (e.g., -78 °C) to moderate the reaction rate. 20.210.105

Gradient Reactors: A temperature gradient is applied along the reactor, allowing more volatile, highly fluorinated products to move away from the reaction zone, exposing less fluorinated material to the fluorine stream. 20.210.105

Selectivity Control: A major challenge in precursor-based fluorination of long-chain alkanes is controlling selectivity and preventing unwanted side reactions.

Rearrangements: Fluorination with CoF₃ at high temperatures can induce skeletal rearrangements, leading to branched isomers instead of the desired linear this compound. For example, fluorination of cycloalkanes with CoF₃ is known to yield rearranged bicyclic products. thieme-connect.de

Fragmentation: The high energy released during direct fluorination can easily break C-C bonds, resulting in a mixture of shorter-chain perfluoroalkanes. organicmystery.com

Control is achieved primarily by carefully managing reaction conditions. In the Fowler process, temperature control is paramount. In direct fluorination, maintaining high dilution and low temperatures throughout the gradual reaction is critical to obtaining the desired product in reasonable yields. 20.210.105

Table 2: Comparison of Precursor-Based Fluorination Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Cobalt(III) Fluoride (CoF₃) | Vapor-phase hydrocarbon over heated CoF₃ bed. | More controlled than direct fluorination; reagent can be regenerated. wikipedia.org | High temperatures can cause skeletal rearrangements. thieme-connect.de |

| Elemental Fluorine (F₂) | Cryogenic temperatures, high dilution with inert gas (N₂, He). 20.210.105 | Most powerful fluorinating agent. | Highly exothermic, risk of explosion and fragmentation, requires specialized equipment. organicmystery.com |

| Other Metal Fluorides (AgF₂, MnF₃, PbF₄) | Similar to CoF₃ process. dtic.mil | Varying reactivity may offer some selectivity. | Can also cause fragmentation and rearrangements. |

Emerging Synthetic Approaches and Green Chemistry Considerations for Sustainable Production of Perfluorinated Alkanes

The traditional methods for producing perfluorinated alkanes present environmental and safety challenges, such as the use of hazardous reagents like AHF and F₂, high energy consumption, and the formation of persistent byproducts. tandfonline.com This has spurred research into greener and more sustainable synthetic routes.

Green Chemistry Principles in Fluorination: The focus of green fluorine chemistry is to develop methods that are more efficient, selective, and environmentally benign. tandfonline.com Key goals include:

Atom Economy: Designing reactions that maximize the incorporation of all reagent atoms into the final product. rjpn.org

Safer Reagents: Replacing highly hazardous reagents like elemental fluorine with safer alternatives. tandfonline.com

Energy Efficiency: Developing processes that operate at or near ambient temperature and pressure, potentially using alternative energy sources like photochemistry or microwaves. rjpn.org

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.

Waste Reduction: Minimizing the formation of waste products and developing recyclable catalytic systems. rjpn.org

Emerging Synthetic Approaches: While not yet commercially applied for the bulk production of this compound, several emerging areas of research show promise for the future of perfluoroalkane synthesis:

Selective C-H Fluorination: Transition-metal-catalyzed reactions are being developed to selectively replace specific C-H bonds with C-F bonds. beilstein-journals.orgchinesechemsoc.org While currently focused on introducing one or two fluorine atoms (mono- or difluorination), these principles could potentially be extended to more exhaustive fluorination processes under milder conditions. beilstein-journals.orgrsc.org

Photochemical Methods: The use of visible light in combination with a photocatalyst can enable the generation of perfluoroalkyl radicals from sources like perfluoroalkyl iodides, which can then be used to build more complex molecules. organic-chemistry.org

Fluorous Solvents: Perfluorinated liquids themselves are being used as reaction media. rjpn.org These solvents are often chemically and thermally stable, non-toxic, and can be recycled, offering a greener alternative to traditional organic solvents. rjpn.org

For long-chain perfluoroalkanes like this compound, a significant green chemistry consideration is their environmental persistence. Research has trended towards producing surfactants and other products with shorter perfluoroalkyl chains (e.g., six carbons or fewer) or incorporating heteroatoms (like oxygen) to facilitate environmental degradation. researchgate.net

Purification and Isolation Techniques for Synthesized this compound for Research Applications

The crude product from any perfluorination synthesis is invariably a complex mixture containing the desired product, partially fluorinated intermediates, isomeric byproducts (e.g., branched alkanes), and products from fragmentation or polymerization. rscf.rusciforum.net Therefore, robust purification and isolation techniques are essential to obtain this compound of high purity for research applications.

The primary methods for separating mixtures of close-boiling perfluorinated alkanes are distillation and crystallization. rscf.ru

Distillation: Distillation separates components based on differences in their boiling points. Due to the similar volatilities of perfluoroalkane isomers, simple distillation is often insufficient.

Fractional Distillation (Rectification): This is the most common technique, where a distillation column is used to perform multiple successive distillations. It is used as the primary step to separate major impurities and enrich the desired product fraction. rscf.rursc.org

Azeotropic and Heteroazeotropic Distillation: In cases where components have very similar boiling points, an entrainer (another solvent) can be added to form an azeotrope with one or more of the impurities, altering their effective volatility and facilitating separation. rscf.ru For instance, acetone (B3395972) or water can be used to separate perfluorocarbon isomers. rscf.ru

Crystallization: Crystallization is a powerful technique for final purification, especially for separating structural and stereo-isomers. sciforum.netresearchgate.net The process involves dissolving the enriched product mixture in a suitable solvent (or using the neat liquid) and then cooling it to a specific temperature to induce the crystallization of the highest-melting-point component, which is often the most linear and symmetrical isomer. researchgate.net The solid crystals are then physically separated from the remaining liquid (mother liquor). By carefully controlling the crystallization temperature, high-purity fractions of specific isomers can be obtained. sciforum.netresearchgate.net

A combination of these techniques is often required. For example, an industrial mixture might first be subjected to fractional distillation to remove the bulk of impurities, followed by heteroazeotropic distillation and finally low-temperature crystallization to isolate the target isomer in high purity (>99.5%). rscf.ru

Table 3: Purification Techniques for Perfluorinated Alkanes

| Technique | Principle of Separation | Application in this compound Purification |

|---|---|---|

| Fractional Distillation | Difference in boiling points. rscf.ru | Initial separation of crude product; removal of low/high boiling impurities. google.com |

| Azeotropic/Heteroazeotropic Distillation | Formation of azeotropes to alter relative volatilities. rscf.ru | Separation of close-boiling isomers or impurities. rscf.ru |

| Low-Temperature Crystallization | Difference in melting points/solubility. researchgate.net | Final purification step; separation of structural and stereoisomers to achieve high purity. sciforum.net |

| Membrane Separation | Selective permeation through a membrane. ntnu.no | Potential for recovery from gas streams or separation from solvents. researchgate.net |

Chemical Reactivity and Mechanistic Transformations of Perfluoro N Decyl Ethane

Hydrolytic Stability of (Perfluoro-n-decyl)ethane under Varied Chemical Conditions and Its Implications for Application Longevity

The hydrolytic stability of this compound is exceptionally high across a wide range of chemical conditions, including acidic, basic, and neutral environments. This resistance to hydrolysis is a direct consequence of the robust C-F and carbon-carbon (C-C) bonds that constitute its molecular structure. The fluorine atoms create a protective sheath around the carbon backbone, sterically hindering the approach of nucleophiles, such as water or hydroxide (B78521) ions, that would be necessary to initiate a hydrolysis reaction. nih.gov

The profound stability of the C-F bond means that a significant activation energy barrier must be overcome for any hydrolytic cleavage to occur. nih.gov This inherent stability has significant implications for the longevity of applications where this compound might be used, such as in lubricants, dielectric fluids, or as a component in specialty coatings. Its resistance to degradation by water and common chemical agents ensures a long service life and predictable performance over time.

Table 1: General Hydrolytic Stability of Perfluoroalkanes

| Condition | Expected Stability of this compound | Rationale |

| Acidic (e.g., pH 2) | High | The C-F bond is resistant to attack by H+ ions. |

| Neutral (e.g., pH 7) | High | Low reactivity with water molecules. |

| Basic (e.g., pH 12) | High | The electronegative fluorine atoms repel hydroxide ions. |

Note: This table is based on the general properties of perfluoroalkanes, as specific hydrolytic stability data for this compound is not extensively documented.

Thermal Degradation Pathways and Elucidation of Decomposition Products from this compound at Elevated Temperatures

At elevated temperatures, this compound, like other perfluoroalkanes, will undergo thermal decomposition. The degradation process is initiated by the cleavage of the C-C bonds, which are generally weaker than the C-F bonds. Spectroscopic data from studies on other long-chain per- and polyfluoroalkyl substances (PFAS) suggest that thermal degradation is initiated by bond cleavage that forms perfluoroalkyl radicals, leading to the formation of organofluorine products of incomplete destruction (PIDs), such as perfluoroalkenes. nih.gov

While specific studies on the thermal degradation of this compound are limited, research on similar long-chain PFAS indicates that the decomposition pathways are complex and can be influenced by factors such as temperature, pressure, and the presence of other substances. nih.govbohrium.com For example, oxidative conditions have been observed to facilitate the thermal degradation of some PFAS. nih.gov The initial fragmentation of the this compound molecule would likely produce a variety of smaller perfluorinated radicals. These radicals can then undergo further reactions, including recombination, disproportionation, and elimination of smaller molecules like tetrafluoroethylene.

The primary decomposition products from the pyrolysis of a long-chain perfluoroalkane like this compound are expected to be a mixture of smaller perfluoroalkanes and perfluoroalkenes. For instance, the thermal decomposition of PFOA has been shown to yield shorter-chain perfluorinated carboxylic acids and perfluoroalkenes. rsc.orgacs.org In the presence of oxygen, oxygenated products could also be formed. nih.gov

Table 2: Potential Thermal Decomposition Products of this compound

| Product Class | Specific Examples | Formation Pathway |

| Perfluoroalkanes (shorter chain) | Perfluorononane, Perfluorooctane (B1214571), etc. | C-C bond scission |

| Perfluoroalkenes | Perfluoro-1-decene, Perfluoro-1-nonene, etc. | Radical elimination reactions |

| Smaller Perfluorocarbons | Tetrafluoroethylene, Hexafluoroethane | Further fragmentation of larger radicals |

Note: This table represents potential decomposition products based on the known thermal behavior of similar long-chain perfluorinated compounds.

Polymerization Behavior of this compound and its Derivatives

This compound, as a saturated alkane, lacks a polymerizable functional group such as a carbon-carbon double bond or a reactive ring structure. Therefore, it cannot act as a monomer in traditional addition or ring-opening polymerization reactions. The inherent chemical inertness of the C-F and C-C single bonds prevents it from participating in the chain-growth processes that characterize polymerization.

For a molecule to be a monomer, it must be capable of forming covalent bonds with other monomer molecules to create a long polymer chain. This typically requires the presence of reactive sites, which this compound does not possess. However, it is conceivable that this compound could be chemically modified or functionalized to introduce a polymerizable group. For instance, the introduction of a double bond via a dehydrofluorination reaction (if conditions could be found to selectively break a C-H and a C-F bond) or the attachment of a vinyl or acrylate (B77674) group through a multi-step synthesis could potentially transform it into a polymerizable monomer. However, there is currently no significant body of research demonstrating the use of this compound as a direct monomer for the synthesis of novel fluorinated polymers. One patent does describe the use of certain branched perfluoroalkanes as polymerization initiators, which is a fundamentally different role from that of a monomer. google.com

Direct comparative studies of the polymerization kinetics of this compound and unsaturated perfluoroalkyl monomers are not feasible because the former does not polymerize. However, a meaningful comparison can be drawn by examining the polymerization behavior of a structurally related unsaturated monomer, 1H,1H,2H-perfluoro-1-dodecene .

1H,1H,2H-perfluoro-1-dodecene possesses a terminal carbon-carbon double bond, making it susceptible to radical polymerization. The polymerization of such fluoroalkenes can be initiated by conventional radical initiators. The kinetics of these polymerizations are influenced by the reactivity of the monomer and the stability of the propagating radical. The electron-withdrawing nature of the perfluoroalkyl chain significantly affects the reactivity of the double bond.

In contrast to the non-reactivity of this compound, the polymerization of fluoroalkenes like 1H,1H,2H-perfluoro-1-dodecene proceeds via a chain mechanism involving initiation, propagation, and termination steps. The rate of polymerization would depend on factors such as monomer concentration, initiator concentration, and temperature.

Table 3: Comparison of Polymerization Amenability

| Compound | Polymerization as a Monomer | Rationale |

| This compound | No | Saturated alkane, lacks a polymerizable functional group. |

| 1H,1H,2H-perfluoro-1-dodecene | Yes | Contains a C=C double bond, allowing for addition polymerization. |

As this compound itself is not a monomer, controlled polymerization techniques cannot be directly applied to it to create tailored materials. However, these techniques are highly relevant for the polymerization of its unsaturated analogues and derivatives. Controlled radical polymerization (CRP) methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for the synthesis of well-defined fluoropolymers from various fluorinated monomers. acs.orgacs.orgacs.org

These techniques allow for precise control over polymer molecular weight, architecture, and functionality. For instance, if a derivative of this compound bearing an acrylate or styrenic group were synthesized, ATRP or RAFT could be utilized to produce block copolymers, star polymers, or polymers with specific end-groups. acs.orgfluorine1.ru The choice of the CRP technique would depend on the specific monomer structure and desired polymer characteristics.

For example, RAFT polymerization has been used for the controlled polymerization of vinylidene fluoride (B91410) (VDF), another important fluoroalkene. acs.orgacs.orgresearchgate.netnih.gov This demonstrates the potential for applying such advanced polymerization methods to monomers that could be theoretically derived from this compound, enabling the creation of advanced fluorinated materials with tailored properties.

Applications of Perfluoro N Decyl Ethane in Advanced Scientific and Technological Domains

Material Science Applications of (Perfluoro-n-decyl)ethane

In the realm of material science, this compound and its derivatives are explored for their potential to create materials with enhanced durability, reliability, and performance under extreme conditions.

The development of advanced lubricants and hydraulic fluids is critical for industries where machinery operates under severe conditions. Perfluorinated compounds, in general, are known for their excellent lubricating properties.

Tribology, the science of interacting surfaces in relative motion, is crucial in understanding the performance of lubricants. While specific tribological data for this compound is not extensively documented in publicly available literature, the properties of similar perfluorinated compounds provide insights into its potential performance. Polytetrafluoroethylene (PTFE), a well-known fluoropolymer, exhibits low friction properties due to the formation of a transfer film at the contact surfaces. It is anticipated that lubricants formulated with this compound could exhibit similar mechanisms, leading to reduced friction and wear.

Studies on various nanoparticles as lubricant additives have shown that their effectiveness is influenced by concentration, size, and morphology. The addition of nanoparticles to base oils can significantly enhance wear resistance and reduce friction. It is plausible that this compound could serve as a high-performance base oil or a critical additive in such nanolubricant formulations, contributing to the formation of a robust lubricating film.

Table 1: Key Parameters in Tribological Performance of Nanolubricants

| Parameter | Influence on Tribological Performance |

| Concentration of Nanoparticles | Affects the reduction of friction and wear, with an optimal concentration often observed. |

| Size of Nanoparticles | Directly impacts the tribological performance of the nanolubricant. |

| Morphology of Nanoparticles | The shape of the nanoparticles is relevant to the pressure experienced under load. |

This table summarizes the general influence of nanoparticle parameters on the tribological properties of lubricants, which would be relevant for formulations potentially containing this compound.

The aerospace and automotive industries demand lubricants and hydraulic fluids that can withstand extreme temperatures, high pressures, and harsh chemical environments. Perfluorinated lubricants are often favored in these sectors for their thermal stability and resistance to degradation. interflon.com

In the aerospace industry, hydraulic fluids are critical for the operation of flight controls, landing gear, and braking systems. favia.ae These fluids must maintain their performance across a wide range of temperatures and pressures. Synthetic hydrocarbon-based and phosphate (B84403) ester-based fluids are commonly used due to their fire resistance and stability. shell.com While direct applications of this compound are not specified, its inherent properties suggest it could be a candidate for formulating advanced, fire-resistant hydraulic fluids with a wide operating temperature range.

The automotive sector also faces challenges with lubricating components in high-temperature environments, such as in engines and transmissions. High-performance lubricants are essential to reduce friction, prevent wear, and improve fuel efficiency. interflon.com The thermal stability of perfluorinated compounds makes them suitable for such demanding applications.

The low surface energy of fluorinated compounds is a key property exploited in the creation of repellent surfaces.

Superhydrophobic and oleophobic surfaces, which exhibit extreme repellency to water and oils, respectively, are of great interest for applications such as self-cleaning coatings, anti-icing surfaces, and stain-resistant textiles. The creation of such surfaces typically involves a combination of low surface energy chemistry and specific surface topography.

Derivatives of this compound, such as 1H,1H,2H,2H-perfluorodecyl acrylate (B77674) (PFDA), are utilized to impart low surface energy. Research has shown that coatings derived from PFDA can transform a super-hydrophilic surface into a super-hydrophobic and oleophobic one. researchgate.net The mechanism involves creating a surface with a specific micro- or nano-structure and then modifying it with the low surface energy fluorinated compound.

For instance, a method for producing highly hydrophobic and oleophobic nylon-cotton fabric involves the microwave-induced attachment of a perfluoroalkylsilane. dtic.mil This treatment results in fabrics with high contact angles for both water and n-hexadecane, indicating excellent repellency. dtic.mil

Table 2: Contact Angles of a Perfluoroalkylsilane-Treated Fabric

| Liquid | Average Contact Angle (degrees) |

| Water | 148 |

| n-Hexadecane | 135 |

This table presents data on the contact angles of a fabric treated with a perfluoroalkylsilane, demonstrating the effectiveness of such treatments in creating highly repellent surfaces. dtic.mil

Plasma-enhanced chemical vapor deposition (PECVD) is a versatile technique for depositing thin films with tailored properties. wikipedia.org This process uses plasma to activate precursor gases, allowing for deposition at lower temperatures than traditional chemical vapor deposition (CVD). impedans.com

Low surface energy fluorocarbon polymer coatings have been prepared via PECVD using 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA) as a precursor. researchgate.net The properties of the resulting films, such as morphology and wettability, can be controlled by adjusting plasma parameters like power, deposition time, and whether a continuous or pulsed plasma is used. researchgate.net This technique allows for the creation of thin, conformal coatings that can impart superhydrophobic and oleophobic properties to a variety of substrates, including paper. researchgate.net

Initiated chemical vapor deposition (iCVD) is another solvent-free method for depositing polymer thin films. svc.orguni-kiel.de In iCVD, initiator molecules are thermally decomposed to create free radicals, which then initiate the polymerization of a monomer on a cooled substrate. acs.org This technique has been used to deposit thin films of poly(perfluorodecyl acrylate), with the ability to control the film's crystallinity and surface roughness by varying the substrate temperature. acs.org The resulting surfaces can exhibit superhydrophobic behavior. acs.org

Surface Science and Coating Technologies Incorporating this compound

Structure-Property Relationships in this compound-modified Surfaces

The modification of surfaces with molecules containing perfluoro-n-decyl chains, such as those derived from this compound, profoundly alters their surface characteristics. This is primarily achieved through the formation of self-assembled monolayers (SAMs), where the perfluorinated chains orient themselves to create a new, well-ordered surface.

The dominant feature of these surfaces is their extremely low surface energy. The densely packed, helically arranged perfluorinated chains expose a layer of trifluoromethyl (-CF₃) groups. These groups are responsible for the exceptionally weak intermolecular forces at the surface, leading to both hydrophobicity (water repellency) and oleophobicity (oil repellency). This relationship between the molecular structure (the perfluorinated alkyl chain) and the macroscopic property (low surface energy) is a cornerstone of their application.

Research on analogous compounds like 1H, 1H, 2H, 2H-perfluorodecylphosphonic acid (PFDP) demonstrates these principles effectively. When applied to substrates such as titanium-incorporated diamond-like carbon (Ti-DLC) coatings, these molecules form SAMs that significantly increase the water contact angle, a direct measure of hydrophobicity. The presence of the terminal -CF₃ groups is more effective at creating a hydrophobic surface than the -CH₃ groups found in non-fluorinated analogues. nih.gov This modification not only impacts wettability but also reduces the coefficient of friction, enhancing the tribological properties of the underlying material. mdpi.com

The relationship between the fluorinated structure and the resulting surface properties can be quantified through contact angle and surface free energy (SFE) measurements. The high contact angles with various liquids, particularly water, and the low calculated SFE are hallmarks of these surfaces.

Table 1: Wettability and Surface Energy of Surfaces Modified with Perfluorinated Compounds

| Surface Type | Modifying Compound | Water Contact Angle (°) | Surface Free Energy (mN/m) |

| Ti-DLC (1.6 at.% Ti) | Unmodified | 78.5 | 39.9 |

| Ti-DLC (1.6 at.% Ti) | 1H, 1H, 2H, 2H-perfluorodecylphosphonic acid (PFDP) | 105.1 | 19.3 |

| Ti-DLC (9.4 at.% Ti) | Unmodified | 68.2 | 43.1 |

| Ti-DLC (9.4 at.% Ti) | 1H, 1H, 2H, 2H-perfluorodecylphosphonic acid (PFDP) | 99.8 | 21.1 |

This table presents data compiled from studies on surfaces modified with long-chain perfluorinated phosphonic acids, which exhibit properties analogous to those expected from this compound-derived monolayers.

Membrane Science and Separation Technologies with this compound

The chemical stability and unique intermolecular interactions of perfluorinated compounds make them valuable components in advanced separation systems.

Polymers incorporating perfluorinated moieties are extensively studied for gas separation membranes. These materials benefit from high thermal and chemical stability, which is crucial for industrial applications that may involve harsh operating conditions. mdpi.comresearchgate.netnih.gov While crystalline perfluoropolymers like polytetrafluoroethylene (PTFE) have low gas permeability, amorphous copolymers containing perfluorinated structures exhibit more favorable transport properties. mdpi.comnih.gov

The incorporation of perfluorinated chains influences the fractional free volume of the polymer matrix and its interaction with different gas molecules. Perfluorinated polymers often show promise for separating gases such as helium from methane (B114726) or nitrogen from methane. mdpi.comresearchgate.net The low polarizability of the C-F bond results in weak interactions with nonpolar gases like methane, which can be leveraged to enhance selectivity. For instance, certain perfluorodioxolane polymers have demonstrated He/CH₄ selectivity that surpasses the performance of many conventional hydrocarbon-based polymer membranes. mdpi.com

Table 2: Gas Selectivity in Amorphous Perfluorinated Polymer Membranes

| Gas Pair | Polymer Type | Ideal Selectivity (Permeability Ratio) |

| He/CH₄ | Perfluorodioxolane Copolymers | > 40 |

| N₂/CH₄ | Perfluorinated Polymers | 3 - 4 |

| H₂/CO₂ | Perfluorodioxolane Copolymers | ~ 2.0 |

| C₃H₆/C₃H₈ | ZIF-8 Membranes (for comparison) | ~ 172 |

This table provides representative selectivity data for various gas pairs using different types of perfluorinated and benchmark membranes, highlighting the potential of fluorinated materials in gas separation.

Specialized Applications of this compound in Biomedical Research

This compound is a perfluorocarbon (PFC) compound being explored for various specialized roles in biomedical research. PFCs are synthetic compounds where hydrogen atoms have been largely replaced by fluorine, granting them unique properties such as being both hydrophobic (water-repelling) and lipophobic (fat-repelling). nih.gov These characteristics, combined with their chemical and biological inertness, make them suitable candidates for advanced medical applications. Research has focused on leveraging these properties in medical imaging, drug delivery systems, and as specialized tools in biochemical research.

Investigation of this compound as a Novel Contrast Agent for Medical Imaging Techniques, particularly Ultrasound

Perfluorocarbon nanodroplets (PFCnDs) represent an innovative class of contrast agents for ultrasound imaging, offering an alternative to traditional gas-filled microbubbles. mdpi.comnih.gov These agents consist of a liquid perfluorocarbon core encapsulated by a shell made of lipids, proteins, or polymers. nih.gov The contrast mechanism relies on a phenomenon known as acoustic droplet vaporization (ADV), where an external stimulus, typically acoustic energy from an ultrasound transducer, triggers a liquid-to-gas phase transition of the PFC core. nih.gov This vaporization converts the nanoscale droplet into a highly echogenic microbubble, which provides a strong contrast in ultrasound images due to the significant acoustic impedance mismatch between the gas and the surrounding tissue. mdpi.com

The choice of the specific perfluorocarbon is critical as its boiling point determines the stability and activation energy of the nanodroplet. nih.gov

Low-Boiling-Point PFCs : Compounds like perfluoropentane (PFP) have boiling points below body temperature, leading to a single, irreversible phase transition with relatively low energy input. nih.gov

High-Boiling-Point PFCs : Compounds with higher boiling points, such as perfluorohexane (B1679568) (PFH), are more stable and can undergo repeated cycles of vaporization and recondensation. gatech.edu This offers the potential for controllable contrast and longitudinal imaging from a single dose. nih.govgatech.edu

This compound, with its long C12 chain (10 carbons of which are perfluorinated), is expected to have a significantly higher boiling point compared to PFH. This property would make its nanodroplets exceptionally stable, reducing the likelihood of spontaneous vaporization and requiring higher acoustic energy for activation. Such stability is advantageous for applications requiring long circulation times and controlled, targeted activation deep within tissues. nih.gov The sub-micron size of these nanodroplets allows them to permeate the leaky vasculature of tumors, a feat not possible with larger microbubble agents, opening avenues for tumor-specific molecular imaging. mdpi.comnih.gov

| Perfluorocarbon | Molecular Formula | Boiling Point (°C) | Key Characteristics in Research |

|---|---|---|---|

| Perfluoropentane (PFP) | C5F12 | 29 | Low activation energy; unstable at storage, prone to irreversible phase transition. nih.gov |

| Perfluorohexane (PFH) | C6F14 | 56 | Higher stability; allows for repeated vaporization and recondensation. gatech.edu |

| Perfluorooctyl Bromide (PFOB) | C8F17Br | 142 | Used in emulsions for imaging; high stability. researchgate.net |

| This compound | C12H5F21 | Not specified in results | Expected to have a very high boiling point, leading to highly stable nanodroplets suitable for applications requiring long circulation and high activation energy. |

Design and Evaluation of this compound-based Emulsions and Nanocarriers for Targeted Drug Delivery Systems

Perfluorocarbon nanoemulsions are being extensively developed as versatile platforms for delivering therapeutic agents. nih.gov These systems, which are kinetically stable dispersions of PFC droplets under 500 nm, are attractive for carrying a wide range of therapeutics, from small molecules to biologics. nih.gov The core of these nanocarriers, being biologically inert, provides a safe vehicle for drug transport. nih.gov Following intravenous administration, PFC nanoemulsions are typically cleared from the bloodstream by the reticuloendothelial system (RES).

A key advantage of PFC-based nanocarriers is the ability to functionalize their surfaces for targeted delivery. The lipid or polymer monolayer surrounding the PFC core can be conjugated with targeting ligands such as antibodies or small molecules. nih.gov This modification allows the nanocarriers to bind specifically to target cells, such as cancer cells overexpressing certain receptors, thereby concentrating the therapeutic payload at the site of disease. nih.gov

The unique mechanism of drug release from these carriers is described as contact-facilitated drug delivery. nih.gov For lipophilic drugs housed within the emulsion, the close proximity between the targeted nanoparticle and the cell membrane facilitates the transfer of the drug. nih.gov This process can be further enhanced by applying ultrasound, which can increase the interaction between the nanocarrier and the cell membrane. nih.gov

While specific research on this compound in drug delivery is emerging, its properties are analogous to other long-chain PFCs used for this purpose. For instance, perfluorodecalin (B110024) (PFD), a C10 perfluorocarbon, is a component of FDA-approved emulsions and has been used to create nanodroplets capable of encapsulating and delivering gaseous molecules like nitric oxide (NO). nih.gov Given its long fluorinated chain, this compound is expected to form highly stable nanoemulsions, making it a promising candidate for developing next-generation targeted drug delivery systems.

| Perfluorocarbon | Application / System | Therapeutic Agent | Key Findings |

|---|---|---|---|

| Perfluorocarbon Emulsions | Targeted Nanoparticles | Paclitaxel, Doxorubicin | Demonstrated potent antiproliferative effects via contact-facilitated drug delivery. nih.gov |

| Perfluoro-15-crown-5-ether (PFCE) | Block Copolymer Stabilized Nanoemulsions | Paclitaxel (PTX) | Long-circulating nanodroplets accumulated in tumors, showing excellent therapeutic properties in animal models. nih.gov |

| Perfluorodecalin (PFD) | Amphiphilic Block Copolymer Nanodroplets | Nitric Oxide (NO) and Model Drugs | Successfully encapsulated and delivered NO gas and provided ultrasound/GSH-responsive release of a model drug. nih.gov |

| Fluorinated Ionic Liquids | Ionogels | Doxorubicin, Mithramycin | Enhanced the aqueous solubility of antitumor drugs for local administration. mdpi.com |

Utilization of this compound as a Biochemical Tool in Proteomics and Biological Sample Preparation

This compound is commercially available as a biochemical intended for proteomics research. scbt.com The preparation of samples for proteomic analysis, particularly via mass spectrometry, is a critical step that often faces challenges. researchgate.net A primary difficulty is the effective solubilization and fractionation of proteins, especially hydrophobic membrane proteins, without interfering with downstream analysis. nih.govyoutube.com

Fluorinated compounds possess unique properties that are being harnessed to address these challenges. For example, the fluorinated surfactant perfluorooctanoic acid (PFOA) has been shown to be as effective as sodium dodecyl sulfate (B86663) (SDS) at solubilizing membrane proteins. nih.gov The advantage of PFOA is that it is volatile and can be removed more easily than SDS before mass spectrometry analysis. nih.gov

While this compound is not a surfactant, its distinct "fluorous" properties—being immiscible with both aqueous and lipid phases—suggest potential applications in sample preparation. It could be utilized in a fluorous solid-phase extraction (FSPE) or a liquid-phase separation to isolate fluorinated-tagged peptides or to remove highly lipophilic contaminants from a protein digest. nih.gov The inert nature of perfluoroalkanes means they are unlikely to interfere with enzymatic digests or mass spectrometry ionization, making them potentially useful as a non-interfering medium or for creating phase-separation systems to purify protein or peptide fractions. The use of such compounds can help minimize sample loss and increase the sensitivity and coverage of proteome analysis. researchgate.net

Other Scientific Research Applications of this compound as Screening Compounds and Biochemicals

Beyond its potential in imaging and drug delivery, this compound serves as a valuable biochemical tool in various scientific research domains. scbt.com Its utility stems from its well-defined chemical structure and distinct physicochemical properties, which are predictable and consistent. uni.lu

As a screening compound, this compound can be used as a negative control or a reference standard in assays designed to test the biological activity of other fluorinated compounds. Its chemical and biological inertness ensures that any observed effects in such assays can be attributed to the active compounds being tested, rather than the fluorinated scaffold itself.

Furthermore, its unique properties make it a useful model compound for fundamental research in physical chemistry and materials science. Studies involving fluorous interactions, which are driven by the unique properties of highly fluorinated molecules, can utilize this compound to probe the nature of these forces. Its high density, low surface tension, and immiscibility with most solvents allow it to be used in creating specialized multiphase systems for chemical reactions or separations. The predicted properties, such as its collision cross-section, are valuable data points for developing and calibrating analytical techniques like ion mobility-mass spectrometry. uni.lu

Environmental Behavior and Biogeochemical Interactions of Perfluoro N Decyl Ethane

Adsorption and Desorption Dynamics of (Perfluoro-n-decyl)ethane in Aquatic and Terrestrial Systems

The movement and partitioning of this compound in the environment are largely governed by its adsorption and desorption characteristics in soil, sediment, and aquatic systems. The primary mechanisms driving these processes for PFAS are hydrophobic and electrostatic interactions. mdpi.com

The long perfluorinated decyl chain of this compound imparts significant hydrophobicity to the molecule. This property strongly influences its partitioning behavior, favoring adsorption to organic carbon-rich matrices in soils and sediments. publish.csiro.au Studies on other long-chain PFAS have consistently shown that the sorption potential increases with the length of the perfluorocarbon chain. publish.csiro.au Therefore, this compound is expected to exhibit strong sorption to soil organic matter and sediment.

The nature of the soil or sediment also plays a crucial role. Properties such as organic carbon content, clay mineralogy, and the presence of metal oxides influence the extent of adsorption. slu.se The pH of the surrounding medium is another critical factor. While this compound itself is not ionizable, its interactions can be affected by the surface charge of sorbents, which is pH-dependent. For instance, the adsorption of anionic PFAS to minerals like ferrihydrite is inversely related to pH. acs.org

Table 1: Factors Influencing the Adsorption of Long-Chain PFAS in Environmental Systems

| Factor | Influence on Adsorption | Rationale |

| Perfluorocarbon Chain Length | Increases with chain length | Enhanced hydrophobic interactions. publish.csiro.au |

| Soil/Sediment Organic Carbon | Increases with organic carbon content | Hydrophobic partitioning to organic matter. publish.csiro.au |

| Clay and Metal Oxide Content | Can increase adsorption | Provides surfaces for electrostatic and other interactions. slu.seacs.org |

| pH | Influences surface charge of sorbents | Affects electrostatic attraction or repulsion. acs.org |

| Presence of Air-Water Interface | Increases retention in unsaturated soils | Accumulation at the interface due to surfactant properties. publish.csiro.au |

This table presents generalized findings for long-chain PFAS and is expected to be representative of the behavior of this compound.

Mechanisms of Environmental Transport and Distribution of this compound in Various Compartments

The transport and distribution of this compound are complex processes that can occur over long distances. Volatility is a key property governing the atmospheric transport of some PFAS, particularly neutral compounds like fluorotelomer alcohols (FTOHs). nih.gov These volatile precursors can be transported far from their sources before degrading into more persistent and less volatile compounds like perfluorocarboxylic acids (PFCAs). nih.govnih.gov

Given its structure, this compound is expected to have some degree of volatility, potentially allowing for its transport in the gas phase or associated with atmospheric particulates. enviro.wiki Atmospheric transport is a major pathway for the global distribution of PFAS, leading to their presence in remote environments such as the Arctic. usgs.govresearchgate.net Once in the atmosphere, these compounds can be returned to terrestrial and aquatic systems through wet and dry deposition. usgs.gov

In aquatic systems, the transport of this compound would be influenced by its water solubility and its tendency to partition to sediment. While long-chain PFAS are generally less water-soluble, they can still be transported in dissolved form in surface and groundwater. itrcweb.org The movement in groundwater can be a significant pathway for contamination from source zones. nih.gov

Bioaccumulation Potential and Trophic Transfer Studies of this compound in Model Organisms

A significant concern with many PFAS is their potential to bioaccumulate in living organisms and biomagnify through food webs. nih.gov The bioaccumulation of PFAS is highly dependent on the compound's structure, particularly the length of the perfluorinated chain. researchgate.net Long-chain PFAS, such as those with eight or more fluorinated carbons, have been shown to have a higher potential for bioaccumulation. researchgate.net

Studies on various aquatic food webs have demonstrated that long-chain PFCAs and perfluorooctane (B1214571) sulfonate (PFOS) can biomagnify, with their concentrations increasing at higher trophic levels. nih.govvliz.be Trophic magnification factors (TMFs), which quantify this increase, have been found to be greater than one for several long-chain PFAS, indicating biomagnification. nih.gov For example, in a study of a freshwater food web, PFCAs with 9 to 12 carbons showed significant biomagnification with TMFs ranging from 2.1 to 3.7. nih.gov

Given its long perfluorinated chain, this compound is expected to have a notable bioaccumulation potential. It would likely accumulate in the protein-rich tissues of organisms, such as the liver and blood serum, a characteristic observed for other long-chain PFAS. While specific bioaccumulation studies on this compound are not available, the general principles of PFAS bioaccumulation suggest it is a compound of potential concern.

Table 2: Trophic Magnification Factors (TMFs) for Selected Long-Chain PFAS in a Freshwater Food Web

| Compound | Trophic Magnification Factor (TMF) |

| Perfluorononanoic acid (PFNA) | 2.1 |

| Perfluorodecanoic acid (PFDA) | 3.7 |

| Perfluoroundecanoic acid (PFUnDA) | 3.5 |

| Perfluorododecanoic acid (PFDoDA) | 2.8 |

| Perfluorooctane sulfonate (PFOS) | 2.9 |

Data from a study on a freshwater food web and is illustrative of the potential for trophic magnification of long-chain PFAS. nih.gov

Photodegradation and Biodegradation Pathways of this compound in Environmental Compartments

The degradation of PFAS in the environment is a slow process, contributing to their persistence. However, some transformation pathways do exist, particularly for precursor compounds.

Photodegradation: Direct photodegradation of many PFAS is not a significant environmental process. nih.gov However, indirect photochemical processes can contribute to their transformation. rsc.org For instance, the presence of photocatalysts or other reactive species can facilitate the degradation of PFAS in water. unipd.itnih.gov The primary mechanisms often involve either oxidation by photogenerated radicals or reduction by hydrated electrons. rsc.org

Biodegradation: Biodegradation is a more significant transformation pathway for certain PFAS, especially for precursor compounds like FTOHs. nih.gov Aerobic biodegradation of FTOHs has been demonstrated in various environmental matrices, including soil and activated sludge. utoronto.caacs.org The typical pathway involves the oxidation of the alcohol group to a carboxylic acid, followed by further transformations that can ultimately lead to the formation of persistent PFCAs. utoronto.ca For example, the 8:2 FTOH (a compound with an eight-carbon perfluorinated chain) is known to biodegrade to form perfluorooctanoic acid (PFOA). utoronto.canih.gov

Based on these established pathways for FTOHs, a plausible biodegradation pathway for this compound can be proposed. The initial step would likely involve the microbial oxidation of the ethyl group. This could lead to the formation of a series of intermediate products, with the ultimate potential for the formation of perfluorodecanoic acid (PFDA) and other shorter-chain PFCAs. The degradation of fluorotelomer-based polymers in waste stocks is recognized as a long-term source of FTOHs and subsequently PFCAs to the environment. acs.org

Advanced Analytical Methodologies for the Detection and Characterization of Perfluoro N Decyl Ethane

Chromatographic Techniques for Trace Analysis and Speciation of (Perfluoro-n-decyl)ethane (e.g., GC-MS, LC-MS)

Chromatographic methods are fundamental for the separation and quantification of this compound, especially at trace levels and within complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a preferred method for the analysis of volatile and semi-volatile compounds like this compound. The technique involves separating the compound from a mixture using a gas chromatograph and then detecting and identifying it using a mass spectrometer. For effective analysis of perfluorinated compounds, derivatization is sometimes employed to increase volatility and improve chromatographic peak shape. However, direct analysis is also possible. chromatographyonline.comnih.gov

Key aspects of GC-MS analysis for this compound and similar compounds include:

Sample Preparation: Extraction from the matrix using a suitable solvent, followed by concentration. Solid-phase microextraction (SPME) is a modern technique that can be used for sample preparation, offering advantages such as reduced solvent consumption and lower risk of contamination. shimadzu.com

GC Separation: A capillary column, such as a DB-5MS, is typically used for separation. diva-portal.org The oven temperature program is optimized to ensure good resolution and peak shape. nih.gov

Ionization and Detection: Electron impact (EI) is a common ionization technique, though chemical ionization (CI) can also be used for softer ionization, which may be useful for preserving the molecular ion. nih.gov The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted analysis to enhance sensitivity and selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS), including long-chain compounds that are structurally related to this compound. rsc.orgshimadzu.com This technique is highly sensitive and selective, making it suitable for trace analysis in complex environmental and biological matrices. mdpi.comsigmaaldrich.com

Key aspects of LC-MS analysis applicable to this compound include:

Sample Preparation: Solid-phase extraction (SPE) is commonly used to pre-concentrate the analyte and remove matrix interferences. mdpi.comnih.gov

LC Separation: Reversed-phase chromatography using a C18 column is a standard approach. sigmaaldrich.comrsc.org The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. mdpi.com

Ionization and Detection: Electrospray ionization (ESI) in negative ion mode is the most common ionization technique for perfluorinated compounds. mdpi.com Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. mdpi.com

Interactive Data Table: Typical Chromatographic Parameters for the Analysis of Long-Chain Perfluorinated Alkanes

| Parameter | GC-MS | LC-MS/MS |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Injection Mode | Splitless | Direct Injection or post-SPE |

| Carrier Gas/Mobile Phase | Helium | Methanol/Water or Acetonitrile/Water with additives |

| Ionization Source | Electron Impact (EI) or Chemical Ionization (CI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole | Triple Quadrupole |

| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

Spectroscopic Approaches for Structural Confirmation and Quantitative Analysis of this compound (e.g., NMR, IR, XPS)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁹F NMR is a particularly powerful tool for the characterization of fluoroorganic compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to well-resolved, first-order spectra. icpms.cz For this compound, ¹⁹F NMR would provide detailed information about the different fluorine environments along the perfluorinated chain. ¹H NMR would be used to analyze the ethyl group at the end of the molecule. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule. In a study involving the characterization of plasma-polymerized films, the IR spectrum of the this compound monomer was used as a reference. dur.ac.uk The spectrum would be dominated by strong absorptions corresponding to C-F stretching vibrations in the region of 1100-1300 cm⁻¹. Weaker absorptions from C-H stretching and bending vibrations of the ethyl group would also be present.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. This compound has been characterized by XPS in studies of liquid-repellent surfaces. dur.ac.uk The C(1s) XPS spectrum of a film formed from this compound would show distinct peaks corresponding to the different carbon environments: the CF₃ group, the various CF₂ groups in the perfluoroalkyl chain, and the CH₂ and CH₃ groups of the ethane (B1197151) tail. The high-resolution spectrum allows for the quantification of these different functional groups. dur.ac.uk

Interactive Data Table: Spectroscopic Data for this compound and Related Compounds

| Technique | Observed Feature | Typical Range/Value | Reference |

| ¹⁹F NMR | Chemical Shifts (δ) | -80 to -130 ppm (relative to CFCl₃) | icpms.cz |

| ¹H NMR | Chemical Shifts (δ) | 0.9-1.5 ppm (CH₃), 1.5-2.5 ppm (CH₂) | chemicalbook.comchemicalbook.com |

| IR Spectroscopy | C-F Stretching | 1100-1300 cm⁻¹ | dur.ac.uk |

| XPS (C1s) | CF₃ Binding Energy | ~293 eV | dur.ac.uk |

| XPS (C1s) | CF₂ Binding Energy | ~291 eV | dur.ac.uk |

| XPS (C1s) | C-C/C-H Binding Energy | ~285 eV | diva-portal.org |

Hyphenated Techniques for Comprehensive Characterization of this compound in Complex Matrices

Hyphenated techniques, which combine two or more analytical methods, are essential for the comprehensive analysis of complex samples containing this compound. nih.gov These techniques enhance separation efficiency, detection sensitivity, and identification confidence.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) is a powerful tool for analyzing complex mixtures of volatile and semi-volatile organic compounds. This technique provides significantly higher resolution than conventional GC-MS, allowing for the separation of isomers and the reduction of matrix interference. For a complex environmental or industrial sample, GCxGC-MS would be invaluable for the detailed characterization of this compound and other related perfluorinated compounds. unito.it

Similarly, the coupling of online solid-phase extraction with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS) automates sample preparation and analysis, leading to higher throughput and reduced risk of contamination. mdpi.com This approach is particularly useful for the routine monitoring of trace levels of long-chain perfluorinated compounds in aqueous samples. mdpi.com

Interactive Data Table: Hyphenated Techniques for Advanced Analysis

| Hyphenated Technique | Separation Principle | Detection Principle | Application for this compound |

| GCxGC-MS | Two orthogonal GC columns | Mass Spectrometry | High-resolution separation from isomers and complex matrix components |

| Online SPE-LC-MS/MS | Solid-Phase Extraction & LC | Tandem Mass Spectrometry | Automated trace analysis in aqueous samples |

| GC-DBDI-MS | Gas Chromatography | Dielectric Barrier Discharge Ionization MS | Soft ionization for unambiguous identification of semifluorinated n-alkanes |

Development of Novel Sensors and Detection Methods for this compound in Research Contexts

While traditional chromatographic and spectroscopic methods provide detailed information, there is a growing interest in the development of rapid, portable, and cost-effective sensors for the detection of perfluorinated compounds. mdpi.com Research in this area is dynamic, with various sensing platforms being explored.

For long-chain perfluorinated compounds like this compound, sensor development often leverages the hydrophobic and lipophobic properties of the perfluoroalkyl chain. nih.gov Novel approaches include:

Fluorescent Biosensors: These sensors can utilize DNA probes or lysozyme (B549824) fibers that interact with long-chain PFCs, leading to a change in fluorescence. nih.gov Increased detection sensitivity has been observed for compounds with longer perfluoroalkyl chains due to stronger hydrophobic interactions. nih.gov

Nanomaterial-Based Sensors: Optical nanosensors, employing materials like gold nanoparticles, can detect PFAS through changes in color or fluorescence. rsc.org Some sensors have shown the ability to detect long-chain PFAS at parts-per-billion (ppb) levels. rsc.org

Electrochemical Sensors: These sensors, including those based on molecularly imprinted polymers (MIPs), offer high selectivity and sensitivity. mdpi.com MIP-based sensors can be designed with specific binding sites tailored to the target analyte, enabling detection at very low concentrations. mdpi.com

The development of these novel sensors is primarily focused on more common long-chain PFAS like PFOA and PFOS. However, the principles underlying their design, particularly the exploitation of the properties of the long perfluoroalkyl chain, suggest their potential applicability to the detection of this compound. nih.gov

Interactive Data Table: Emerging Sensor Technologies for Long-Chain PFCs

| Sensor Type | Principle of Detection | Potential Advantages |

| Fluorescent Biosensors | Target-induced fluorescence change | High sensitivity, potential for cross-reactivity to differentiate compounds |

| Optical Nanosensors | Colorimetric or fluorescent response from nanomaterials | Visual detection, potential for portability |

| Electrochemical Sensors | Change in electrical properties upon analyte binding | High selectivity and sensitivity, real-time monitoring |

Computational Chemistry and Theoretical Modeling of Perfluoro N Decyl Ethane

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity of (Perfluoro-n-decyl)ethane

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound. These calculations provide a detailed picture of the molecule's electronic landscape, which governs its structure, stability, and reactivity.

The electronic structure of this compound is dominated by the high electronegativity of the fluorine atoms. This leads to strong polarization of the C-F bonds, creating a partial positive charge on the carbon atoms of the perfluorodecyl chain and a partial negative charge on the fluorine atoms. fluorine1.ru This charge distribution results in a significant molecular dipole, particularly at the junction between the electron-rich perfluorinated block and the electron-donating hydrocarbon block.

Molecular Orbital (MO) theory helps in rationalizing the molecule's reactivity. The energies of the MOs are heavily influenced by the fluorine atoms; the σ and σ* orbitals associated with the C-F bonds are significantly lower in energy compared to their C-H counterparts. libretexts.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For a molecule like this compound, the HOMO is typically localized on the more electron-rich alkane segment, while the LUMO is often found on the electron-deficient perfluoroalkane segment. This separation, known as the HOMO-LUMO gap, is critical for predicting chemical behavior. wikipedia.org

The molecule's reactivity can be predicted from this electronic arrangement. The electron-deficient nature of the perfluorodecyl chain makes it susceptible to nucleophilic attack, while the ethyl group is more likely to undergo reactions typical of alkanes, such as free-radical abstraction. mdpi.com DFT calculations can map out potential energy surfaces for various reactions, identifying transition states and calculating activation barriers, thereby providing a quantitative measure of reactivity. nrel.gov

| Property | Method/Basis Set | Calculated Value | Reference Methodology |

| Bond Lengths | |||

| C-F (average) | DFT (B3LYP/6-311G) | 1.34 Å | fluorine1.ru |

| C-C (fluorinated) | DFT (B3LYP/6-311G) | 1.54 Å | fluorine1.ru |

| C-C (hydrocarbon) | DFT (B3LYP/6-311G) | 1.53 Å | fluorine1.ru |

| C-H (average) | DFT (B3LYP/6-311G) | 1.09 Å | fluorine1.ru |

| Bond Angles | |||

| F-C-F | DFT (B3LYP/6-311G) | 108.5° | nih.gov |

| C-C-C (fluorinated) | DFT (B3LYP/6-311G) | 114.0° | nih.gov |

| Partial Charges | |||

| Fluorine (average) | Mulliken Population Analysis | -0.25 e | nrel.gov |

| Carbon (in CF₂) | Mulliken Population Analysis | +0.50 e | nrel.gov |

| Hydrogen (average) | Mulliken Population Analysis | +0.15 e | nrel.gov |

This table presents illustrative data based on typical values found in computational studies of similar fluorinated molecules. The exact values for this compound would require specific calculation.

Molecular Dynamics Simulations to Investigate Conformation and Aggregation Behavior of this compound

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into conformational dynamics and self-assembly processes. columbia.edulbl.gov For this compound, MD simulations are essential for understanding how the two distinct segments of the molecule behave and interact over time. ulisboa.pt

Conformational analysis through MD reveals that the perfluorodecyl chain is significantly more rigid than the ethyl chain. Perfluoroalkane segments are known to adopt a helical or twisted-zigzag conformation due to the steric repulsion between the relatively large fluorine atoms. researchgate.net In contrast, the ethyl group exhibits much greater conformational freedom, with rotation around its C-C bond. Simulations can quantify this behavior by tracking dihedral angles and calculating the end-to-end distance or radius of gyration for each block, revealing how the two parts move relative to each other. pnas.org

The most fascinating aspect of semi-fluorinated alkanes revealed by MD simulations is their aggregation behavior. researchgate.net Due to the lipophobic nature of the fluorocarbon segment and the hydrophobic nature of the hydrocarbon segment, these molecules act as "primitive surfactants" and can self-assemble in various solvents or at interfaces. ulisboa.ptpnas.org MD simulations can model the spontaneous formation of aggregates such as micelles or bilayers. nih.gov By analyzing the trajectories of many molecules, researchers can determine the structure, size, and dynamics of these aggregates, which is crucial for applications in emulsions, foams, and delivery systems. nih.gov

| Simulation Parameter | Value/Description | Reference Methodology |

| System Setup | ||

| Molecules Simulated | 64 molecules of F(CF₂)₁₀CH₂CH₃ in water | nih.gov |

| Force Field | OPLS-AA (alkane), Perfluoroalkane-specific parameters | pnas.org |

| Water Model | SPC/E | pnas.org |

| Simulation Protocol | ||

| Ensemble | NPT (Isothermal-isobaric) | frontiersin.org |

| Temperature | 300 K | frontiersin.org |

| Pressure | 1 bar | frontiersin.org |

| Simulation Time | 200 ns | nih.gov |

| Key Observables (Illustrative) | ||

| Aggregation State | Formation of a spherical micelle | pnas.orgnih.gov |

| Average Aggregation Number | ~50 molecules | researchgate.net |

| Radius of Gyration (micelle) | 2.5 nm | ulisboa.pt |

| Perfluorodecyl Block | Located in the micellar core | ulisboa.pt |

| Ethyl Block | Forming the micellar corona | ulisboa.pt |

This table outlines a representative MD simulation setup for studying the aggregation of this compound in an aqueous environment. The results are illustrative of typical findings for similar semi-fluorinated alkanes.

Prediction of Intermolecular Interactions and Solvent Effects on this compound

The bulk properties and solution behavior of this compound are governed by the nature and strength of its intermolecular interactions and its response to different solvent environments. Computational methods are critical for quantifying these effects.

Intermolecular interactions involving fluorocarbons are unique. Perfluoroalkane chains exhibit weak van der Waals forces and are known for their tendency to segregate from both hydrocarbons (lipophobicity) and water (hydrophobicity). acs.org Computational studies using methods like dispersion-corrected DFT have shown that the interaction energy between two perfluoroalkane molecules is weaker than that between two corresponding alkane molecules, despite the higher polarizability of fluorine. rsc.orgresearchgate.netethz.ch This is attributed to factors like increased steric repulsion and the rigid, helical geometry of the perfluorinated chains, which prevents optimal packing. acs.orgethz.ch The interactions of this compound are therefore dichotomous: the fluorinated tail interacts weakly with most other chemical moieties, while the ethyl tail engages in typical, stronger alkane-like dispersion forces.

Solvent effects can be modeled computationally using either explicit solvent models (where individual solvent molecules are included in the simulation) or implicit solvent models (where the solvent is treated as a continuum). mdpi.com These models are used to calculate key thermodynamic properties like the solvation free energy, which predicts the solubility of a solute in a given solvent. acs.orgnih.gov For this compound, calculations would predict very low solubility in water, moderate solubility in alkanes (limited by the fluorinated segment), and higher solubility in fluorinated solvents. Polyparameter linear free energy relationships (ppLFERs) can also be computationally derived to predict partitioning behavior in various environmental or industrial systems. acs.org

| Interaction / Property | Solvents / System | Method | Predicted Value (Illustrative) | Reference Methodology |

| Interaction Energy | ||||

| Dimer of F(CF₂)₁₀CH₂CH₃ | Vacuum | DFT-D3 | -8 kcal/mol | rsc.orgresearchgate.net |

| Solvation Free Energy (ΔGsolv) | ||||

| F(CF₂)₁₀CH₂CH₃ | Water | SMD Model | +15 kcal/mol | acs.org |

| F(CF₂)₁₀CH₂CH₃ | n-Hexane | SMD Model | -5 kcal/mol | acs.org |

| F(CF₂)₁₀CH₂CH₃ | Perfluorohexane (B1679568) | SMD Model | -8 kcal/mol | rug.nl |

This table provides illustrative values for interaction and solvation energies. Positive solvation free energy indicates low solubility, while negative values indicate favorable solvation. The data is based on trends observed and methods used for similar fluorinated compounds.

Computational Design of Novel Materials Incorporating this compound Motifs

A significant application of computational chemistry is the in silico design of new molecules and materials with desired properties, which can drastically reduce the time and cost of experimental development. units.itresearchgate.net The unique amphiphobic structure of this compound makes it an excellent building block for a variety of functional materials.

Computational design allows researchers to systematically modify the molecular structure of the SFA and predict the resulting change in material properties. For example, by varying the lengths of the perfluoroalkyl (n) and alkyl (m) chains in the F(CF₂)n(CH₂)mH series, one can tune properties like surface tension, critical micelle concentration (CMC), and the morphology of self-assembled structures. acs.org Quantum chemical calculations can predict the surface activity of a designed surfactant, while MD simulations can predict its aggregation behavior in a target solvent. nih.govacs.org

This approach can be used to design:

High-Performance Surfactants: For creating stable emulsions of hydrocarbons and fluorocarbons, or for applications requiring ultra-low surface tension. frontiersin.org

Functional Coatings: By computationally designing SFAs with specific head groups, materials with tailored wettability (e.g., superhydrophobic or omniphobic surfaces) can be developed. acs.org

Nanostructured Materials: The self-assembly of SFAs can be harnessed to create ordered nanostructures like nanotubes or lamellar phases for applications in electronics or drug delivery. nih.govmdpi.com Computational modeling can predict the conditions under which specific structures will form. units.it

The process involves a feedback loop where computational predictions guide targeted synthesis and experimental validation, leading to an accelerated discovery of novel materials. units.it

| Designed Molecule | Predicted Property | Value | Application Goal |

| F(CF₂)₈(CH₂)₁₂H | Surface Tension (in water) | 18 mN/m | Enhanced Surfactancy |

| F(CF₂)₁₀(CH₂)₁₀H | Aggregation Morphology | Vesicles | Drug Delivery Vehicle |

| F(CF₂)₁₂(CH₂)₆H | Contact Angle (on polymer) | 155° | Superhydrophobic Coating |

| F(CF₂)₆(CH₂)₁₈H | Micelle Core Diameter | 3 nm | Nanoparticle Template |

This hypothetical table illustrates how computational design could be used to screen different semi-fluorinated alkanes for specific material applications by predicting key performance metrics.

Future Research Directions and Unexplored Frontiers in Perfluoro N Decyl Ethane Science

Integration of (Perfluoro-n-decyl)ethane in Nanomaterials and Smart Systems

The integration of this compound into nanomaterials and smart systems represents a promising avenue for creating surfaces with tailored properties and responsive functionalities. A key area of investigation has been its use in plasma polymerization to generate low surface energy films.

In a notable study, the pulsed plasma polymerization of this compound was compared with its unsaturated analogue, 1H,1H,2H-perfluoro-1-dodecene. acs.org This research demonstrated that while the alkene counterpart showed greater structural retention of the perfluoroalkyl chain, this compound still effectively participated in the formation of fluoropolymer films. acs.orgdur.ac.uk These films are of significant interest for applications requiring liquid repellency. dur.ac.uk